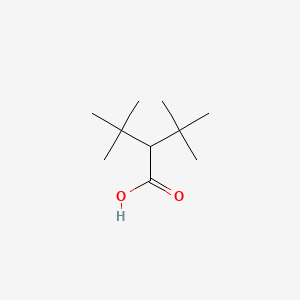

2-Tert-butyl-3,3-dimethylbutanoic acid

Description

Structural Features and Significance within Sterically Hindered Carboxylic Acids

The defining characteristic of 2-Tert-butyl-3,3-dimethylbutanoic acid is the immense steric congestion surrounding the carboxylic acid functional group. This congestion arises from the presence of two bulky alkyl groups attached to the main butanoic acid chain: a tert-butyl group at the alpha-position (C2) and another tert-butyl group effectively located at the beta-position (C3), as part of the 3,3-dimethylbutyl structure.

This arrangement results in a quaternary carbon atom at the alpha-position, immediately adjacent to the carbonyl carbon. The free rotation of the bonds is severely restricted, creating a rigid, cage-like environment that effectively shields the carboxylic acid proton and the carbonyl carbon from external reagents. This makes it an exemplary case within the class of sterically hindered carboxylic acids, a group of compounds where bulky substituents near the carboxyl group impede typical reactions like esterification, amidation, and even simple deprotonation. chimia.chgoogle.com The synthesis of such hindered structures is a significant challenge in itself, often requiring specialized reagents and reaction conditions to form the congested C-C bonds. rsc.orggoogle.com

The significance of this extreme steric hindrance is manifold. It dramatically reduces the acidity of the carboxyl proton compared to less hindered analogues and makes the carbonyl oxygen a very poor Lewis base. Consequently, reactions that require nucleophilic attack at the carbonyl carbon or deprotonation by a base are exceptionally difficult. This property, while limiting its use in many standard transformations, makes it a candidate for applications where a non-coordinating, bulky anionic ligand or a very weak, non-nucleophilic acid is required.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 41785-81-3 chemicalbook.com |

| Molecular Formula | C10H20O2 |

| Molecular Weight | 172.26 g/mol |

| Key Structural Features | Quaternary α-carbon, two adjacent tert-butyl groups |

Overview of Advanced Research Areas and Challenges

The primary challenges and research interests surrounding this compound and similarly hindered molecules stem directly from their congested structures.

Synthetic Challenges: The foremost challenge is the synthesis of the molecule itself. Creating a quaternary carbon center bearing a tert-butyl group and an additional bulky substituent requires overcoming significant steric repulsion. Standard alkylation methods are often ineffective. google.com The formation of amides and esters from such an acid is also a major hurdle. chimia.ch Conventional coupling reagents used for amide bond formation may fail, and esterification often requires harsh conditions or highly reactive, specialized reagents, with a risk of decomposition. google.com

Advanced Research Applications: Despite these challenges, the unique properties of highly hindered acids open up specialized areas of research:

Bulky Ligand Synthesis: The conjugate base of this acid could serve as an extremely bulky and non-coordinating anion in organometallic chemistry. Such ligands are valuable for stabilizing reactive metal centers and influencing the stereochemistry of catalytic reactions.

Probing Reaction Mechanisms: The inertness of this acid makes it a useful tool for studying reaction mechanisms. It can be used as a control substance to differentiate between steric and electronic effects in chemical transformations.

Development of Novel Synthetic Methods: The difficulty in synthesizing and functionalizing this molecule drives innovation in organic synthesis. It serves as a benchmark for developing new C-C bond-forming reactions or for creating powerful reagents for esterification or amidation that can overcome extreme steric hindrance. chimia.chorganic-chemistry.org

Materials Science: Incorporating extremely bulky groups like the one present in this acid into polymers or other materials can impart unique physical properties, such as increased thermal stability, altered solubility, and modified morphology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(2,3)7(8(11)12)10(4,5)6/h7H,1-6H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUSKPNFQZZRGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194610 | |

| Record name | Butyric acid, 2-tert-butyl-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41785-81-3 | |

| Record name | Butyric acid, 2-tert-butyl-3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041785813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyric acid, 2-tert-butyl-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Catalytic Transformations

Direct C–H Functionalization Strategies

Direct C–H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to creating molecular complexity. acs.org This section explores such strategies in the context of sterically demanding carboxylic acids.

The intramolecular cyclization of carboxylic acids to form lactones via C–H activation is a significant transformation. Recent advancements have demonstrated highly enantioselective methods for this process. nih.govacs.org

Manganese catalysts have proven to be particularly effective for the selective oxidation of C–H bonds. rsc.org Research has shown that sterically encumbered manganese catalysts can achieve outstanding enantioselectivities (up to >99.9%) and yields (up to 96%) in the γ-lactonization of carboxylic acids, using hydrogen peroxide as a benign oxidant. nih.govacs.org These catalyst systems are robust and can operate under mild conditions, making them highly practical. acs.org The use of a chiral Mn catalyst with hydrogen peroxide can promote intramolecular lactonization through the binding of the carboxylate to the metal center. nih.govresearchgate.net

One notable example of such a catalyst system involves manganese(II) complexes with bis-amino-bis-pyridine ligands, which have been used for the direct selective C-H lactonization of fatty acids. nih.govacs.org The design of these bio-inspired manganese complexes, particularly those with bulky trialkylsilyl-substituted pyridine (B92270) moieties, is crucial for achieving high enantioselectivity in the γ-lactonization of substrates like N-phthalimido-protected α-amino acids and adamantaneacetic acids. nih.gov

The efficiency and selectivity of the manganese-catalyzed γ-C–H lactonization are highly dependent on various reaction parameters. Key factors that have been optimized in studies include catalyst loading, the stoichiometry of the oxidant (hydrogen peroxide), and the reaction temperature. nih.govresearchgate.net

For instance, in the enantioselective primary γ-C–H bond lactonization of cis,cis-2,6-dimethylcyclohexanecarboxylic acid, it was found that increasing both the hydrogen peroxide (to 2.4 molar equivalents) and the catalyst loading (to 2 mol %) resulted in a 70% yield of the corresponding lactone with an enantiomeric excess (ee) of over 99%. researchgate.net The reaction temperature can also be a critical factor, with optimizations often carried out at 0 °C. nih.govresearchgate.net The choice of solvent is also important, with fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and hexafluoroisopropanol (HFIP) often being employed. nih.govtorvergata.it The presence of an acid additive, such as triflic acid (TfOH), can also be beneficial. nih.govresearchgate.net

Table 1: Optimization of Reaction Parameters for Enantioselective γ-C–H Lactonization

| Parameter | Variation | Effect on Yield | Effect on Enantioselectivity |

|---|---|---|---|

| Catalyst Loading | Increased to 2 mol % | Increased | Maintained high ee |

| Oxidant Stoichiometry | Increased to 2.4 equiv. | Increased | Maintained high ee |

| Temperature | 0 °C vs. 25 °C | No significant change | No significant change |

| Solvent | HFIP vs. TFE/CH2Cl2 | HFIP showed better yield | High ee in HFIP |

| Acid Additive | With vs. Without TfOH | Higher yield with TfOH | High ee with TfOH |

This table is a representation of general trends observed in the cited literature. nih.govresearchgate.net

The manganese-catalyzed γ-C–H lactonization has been successfully applied to a range of carboxylic acid substrates. torvergata.itresearchgate.net The methodology is particularly noteworthy for its ability to selectively functionalize unactivated primary γ-C–H bonds, even in the presence of more traditionally reactive secondary and tertiary C–H bonds at other positions. researchgate.nettorvergata.it This high level of site-selectivity is a significant advantage of this catalytic system. researchgate.nettorvergata.it

The substrate scope includes various butanoic acid derivatives, as well as more complex and rigid cyclic and bicyclic carboxylic acids. researchgate.nettorvergata.it For example, the late-stage lactonization of natural products such as camphoric and camphanic acids has been demonstrated with high diastereoselectivity by choosing the appropriate enantiomer of the chiral catalyst. nih.govresearchgate.net However, limitations may exist for substrates that are incompatible with the oxidative conditions or that lack the appropriate geometry for the intramolecular C–H activation to occur efficiently.

The functionalization of distal C(sp3)–H bonds in aliphatic carboxylic acids presents a significant challenge due to the formation of less favorable six-membered or larger cyclometallation intermediates. nih.gov Despite these challenges, various strategies have been developed to achieve distal C–H functionalization. nih.govbohrium.com

Palladium catalysis has been a prominent approach in this area. researchgate.net For instance, γ-C(sp3)–H arylation of aliphatic amines, which are analogous in terms of directing group coordination, was achieved using a 2-picolinic acid auxiliary with a palladium catalyst. nih.gov More recently, direct C(sp3)–H activation of free carboxylic acids without the need for an external directing group has been explored, with protocols developed for arylations, olefinations, and alkynylations at the β- and γ-positions. researchgate.netnih.gov The success of these transformations often relies on the design of specific ligands that can enable the desired reactivity. nih.gov

Highly Enantioselective γ-C–H Lactonization

Synthesis of Chiral Ligands and Auxiliaries Incorporating the tert-Butyl Motif

The tert-butyl group is a common feature in chiral ligands and auxiliaries due to its steric bulk, which can effectively control the stereochemical outcome of a reaction. The synthesis of such ligands is an active area of research.

Various synthetic routes have been developed to produce chiral ligands containing tert-butyl groups. For example, new C2-symmetric tetrafluorobenzobarrelene ligands have been synthesized and applied in rhodium-catalyzed asymmetric additions. rsc.org Another example is the synthesis of chiral N-(tert-butyl)-N-methylaniline type ligands, which exhibit axial chirality and have been used in palladium-catalyzed asymmetric allylic alkylation. researchgate.net The synthesis of new sterically hindered bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)amine from 2-tert-butyl-4-methylphenol (B42202) has also been reported. researchgate.net These examples highlight the diverse strategies employed to incorporate the tert-butyl motif into chiral ligand frameworks for asymmetric catalysis.

Multicomponent Reaction Strategies for Complex Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.netnih.gov This approach offers significant advantages, including high atom economy, operational simplicity, and the rapid generation of molecular complexity, making it a powerful tool for building libraries of drug-like molecules. researchgate.net

The pyrrolidine (B122466) ring is a privileged scaffold found in numerous natural products, pharmaceuticals, and organocatalysts. researchgate.netnih.govnih.gov MCRs provide a direct and versatile route to highly substituted pyrrolidine derivatives. Amino acids, including 2-amino-3,3-dimethylbutanoic acid, are valuable precursors for these reactions, particularly in [3+2] cycloaddition strategies.

One of the most prominent methods for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. nih.gov Azomethine ylides can be generated in situ from the decarboxylation of amino acids upon heating with an aldehyde or ketone. nih.gov The use of a chiral amino acid like tert-leucine can impart stereochemical information to the newly formed pyrrolidine ring.

For example, the reaction of an amino acid, an aldehyde, and a maleimide (B117702) can proceed as a pseudo five-component reaction to create complex tetracyclic pyrrolizidines with high diastereoselectivity. nih.gov More broadly, MCRs involving N-tosyl imino esters and various nucleophiles have been developed to synthesize highly substituted pyrrolidines with the construction of up to three stereogenic centers in a single step. nih.gov While these specific examples may not directly use 2-amino-3,3-dimethylbutanoic acid, they establish a clear precedent for its potential application in similar transformations to generate sterically hindered pyrrolidine scaffolds. The bulky tert-butyl group from the amino acid would be expected to strongly influence the facial selectivity of the cycloaddition, leading to high diastereoselectivity.

The table below outlines representative multicomponent strategies for the synthesis of pyrrolidine scaffolds, highlighting the roles of the typical components.

| Reaction Type | Component 1 (Amino Acid Derivative) | Component 2 | Component 3 | Product Type | Key Features | Reference |

|---|---|---|---|---|---|---|

| Decarboxylative [3+2] Cycloaddition | Glycine or other α-amino acids | Aldehyde/Ketone | Alkene/Alkyne (Dipolarophile) | Substituted Pyrrolidines | In situ generation of azomethine ylide; high stereocontrol possible. | nih.gov |

| Titanium-mediated MCR | N-tosyl imino ester | Optically active phenyldihydrofuran | Allyltrimethylsilane | Highly substituted pyrrolidines | Forms three stereocenters in one pot with high diastereoselectivity. | nih.gov |

| Three-component reaction | Amine | Aromatic Aldehyde | Dialkyl acetylenedicarboxylate | Polysubstituted 3-hydroxy-pyrrol-2-ones | Eco-friendly synthesis leading to functionalized pyrrolidinone derivatives. | beilstein-journals.org |

| Ugi-type MCR | Amine | Carbonyl Compound | Isocyanide | α-acylamino amides (can cyclize to pyrrolidones) | Highly versatile for creating diverse libraries of compounds. | rloginconsulting.com |

Stereochemical Investigations and Control

Strategies for Enantioselective Access to 2-Tert-butyl-3,3-dimethylbutanoic Acid and its Derivatives

The creation of the sterically demanding tertiary stereocenter in this compound requires specialized synthetic methods capable of overcoming significant steric hindrance. The development of catalytic asymmetric reactions provides a primary avenue for accessing enantiomerically enriched forms of this compound. pnas.orgpnas.org Key strategies include:

Asymmetric Conjugate Addition: A powerful method involves the conjugate addition of an organometallic reagent to an α,β-unsaturated precursor. The use of a tert-butyl ester in the unsaturated substrate can be crucial; its steric bulk can prevent competing 1,2-addition reactions with highly reactive organolithium reagents, thereby favoring the desired 1,4-conjugate addition. datapdf.com The stereoselectivity is typically controlled by a chiral auxiliary or a chiral ligand complexed to a metal catalyst. rsc.org

Catalytic Asymmetric Alkylation: Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts represents another viable approach. pnas.org In this method, an enolate derivative of a simpler carboxylic acid ester is alkylated using a tert-butyl halide in the presence of a chiral catalyst, which creates a stereo-defined environment for the bond-forming step.

Radical-Radical Coupling: Modern photoredox catalysis offers methods for coupling sterically hindered fragments under mild conditions. organic-chemistry.orgacs.org A strategy could involve the coupling of a persistent ketyl radical with a transient alkyl radical generated from a suitable carboxylic acid precursor, leveraging the persistent radical effect to form the congested C-C bond. acs.org

These approaches are essential for overcoming the thermodynamic and kinetic barriers associated with forming such a crowded stereocenter.

Table 1: Potential Enantioselective Strategies

| Synthetic Strategy | Key Features | Stereocontrol Element | Expected Outcome |

|---|---|---|---|

| Asymmetric Conjugate Addition | Use of α,β-unsaturated tert-butyl ester to prevent 1,2-addition. | Chiral ligand (e.g., BINOL derivative) or chiral auxiliary. | High enantiomeric excess (e.e.) of the target acid derivative. |

| Asymmetric Alkylation | Phase-transfer catalysis enables reaction under mild conditions. | Chiral quaternary ammonium salt catalyst. | Good to excellent e.e., dependent on catalyst efficacy. |

Diastereoselective Synthesis of Advanced Intermediates

Once a single enantiomer of this compound is obtained, its profound steric bulk can be harnessed to direct the stereochemistry of subsequent reactions, enabling the diastereoselective synthesis of more complex molecules. nih.gov The fixed, sterically demanding environment around the existing chiral center influences the facial selectivity of reactions at other sites within the molecule.

For instance, in reactions involving the carbonyl group or the α-carbon, incoming reagents will preferentially approach from the less hindered face, leading to a high degree of diastereoselectivity. This principle is fundamental in substrate-controlled synthesis. The challenge intensifies when attempting to form a new stereocenter adjacent to the existing di-tert-butyl-substituted carbon, a task that represents a formidable challenge in controlling acyclic stereochemistry. acs.orgacs.org The synthesis of such advanced intermediates often requires robust methods that can tolerate or exploit extreme steric crowding, such as intramolecular cyclizations or reactions employing highly reactive organometallic species. researchgate.net

Determination of Absolute Configuration in Structurally Related Natural Products and Derivatives

Determining the absolute three-dimensional arrangement of atoms for a molecule as sterically congested and functionally sparse as this compound requires specific analytical techniques. mdpi.com

X-Ray Crystallography: This is the most definitive method for determining absolute configuration. purechemistry.org It provides an unambiguous 3D structure of a molecule in its crystalline state. The primary challenge lies in obtaining a single crystal of sufficient quality, which can be difficult for highly aliphatic, flexible molecules. However, for derivatives containing heavier atoms or groups that promote crystallization, this method is ideal. nih.govresearchgate.net The structure of related bulky molecules, such as di-tert-butyl azodicarboxylate, has been successfully determined using this technique. researchgate.netqut.edu.au

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): This is a widely used method when crystallization is not feasible. nih.gov The carboxylic acid is converted into an ester or amide by reacting it with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). researchgate.net This reaction transforms the pair of enantiomers into a pair of diastereomers. These diastereomers have distinct NMR spectra, and analysis of the chemical shift differences (Δδ) between the two diastereomeric products allows for the assignment of the absolute configuration at the original chiral center. youtube.com

Chiroptical Methods: Techniques like Circular Dichroism (CD) spectroscopy measure the differential absorption of circularly polarized light. purechemistry.org For a molecule like this compound, which lacks a strong chromophore, the experimental CD spectrum would likely be weak. However, by comparing the experimental spectrum to one predicted by quantum mechanical calculations, the absolute configuration can often be assigned. purechemistry.org

Role of Steric Bulk of the tert-Butyl Group in Stereocontrol

The steric effect is a phenomenon where the size and spatial arrangement of atoms or groups influence a molecule's shape and reactivity. wikipedia.orgucla.edu In this compound, the effect is dominated by the two adjacent tert-butyl groups, which exert immense steric hindrance. nih.gov This steric bulk is not merely an obstacle but a critical tool for controlling chemical reactions. numberanalytics.comnumberanalytics.com

The primary roles of this steric bulk include:

Shielding Reaction Sites: The tert-butyl groups act as bulky shields, restricting access to nearby functional groups, such as the carboxylic acid and the α-proton. This hindrance slows the rate of intermolecular reactions and can be exploited to promote selectivity. wikipedia.org For example, protocols designed for amide bond formation with sterically hindered carboxylic acids often rely on highly reactive intermediates like acyl fluorides to overcome this barrier. rsc.org

Directing Reagent Approach: In asymmetric synthesis, the steric environment dictates the trajectory from which a reagent can approach the molecule. This control is fundamental to achieving high stereoselectivity in reactions like asymmetric hydrogenation or aldol (B89426) additions where bulky ligands or auxiliaries are used. numberanalytics.com

Enhancing Reaction Selectivity: Steric hindrance can be used to suppress unwanted side reactions. For instance, the bulk of a tert-butyl ester group can prevent nucleophilic attack at the carbonyl carbon (1,2-addition), thereby promoting the desired 1,4-conjugate addition to an α,β-unsaturated system. datapdf.com

Increasing Metabolic Stability: The C-H bonds within a tert-butyl group are sterically protected from enzymatic attack (e.g., by Cytochrome P450 enzymes), which often leads to increased metabolic stability in drug molecules. nih.gov

Table 2: Influence of tert-Butyl Group Steric Bulk

| Feature | Consequence of Steric Bulk | Application/Example |

|---|---|---|

| Reactivity | Reduced reaction rates at adjacent functional groups. | Requires highly reactive reagents (e.g., acyl fluorides) for amide coupling. rsc.org |

| Selectivity | Blocks one face of the molecule, directing reagent approach. | Used to control stereochemistry in asymmetric synthesis. numberanalytics.com |

| Conformation | Restricts bond rotation, leading to a more rigid conformation. | Influences the outcome of conformation-dependent cyclization reactions. |

| Stability | Shields C-H bonds from oxidative metabolism. | Design of metabolically stable pharmaceutical compounds. nih.gov |

Mechanistic Elucidation of Catalytic Reactions

Proposed Pathways for C–H Oxidation and Lactonization

The conversion of a carboxylic acid to a lactone via intramolecular C–H oxidation is a powerful transformation. For this to occur with 2-Tert-butyl-3,3-dimethylbutanoic acid, a γ-lactone would be formed through the functionalization of one of the methyl groups of the 3,3-dimethyl moiety. Mechanistic studies on analogous compounds, such as 3,3-dimethylbutanoic acid, have provided a detailed picture of this process. torvergata.itresearchgate.net

The generally accepted mechanism involves the following key steps:

Catalyst Activation : A manganese catalyst reacts with an oxidant, typically hydrogen peroxide (H₂O₂), to form a highly reactive high-valent manganese-oxo (Mn-oxo) species. torvergata.it

C–H Abstraction : The Mn-oxo species abstracts a hydrogen atom from a primary γ-C–H bond of the carboxylic acid substrate. This step, known as Hydrogen Atom Transfer (HAT), is often rate-limiting and generates a carbon-centered radical. torvergata.it

Lactonization : The carbon radical is rapidly trapped by the tethered carboxylic acid, forming the C–O bond of the lactone ring. torvergata.it

The final step of the lactonization is best described by the "carboxylate rebound" mechanism. torvergata.it After the HAT step generates the carbon radical and a Mn-hydroxo species, the substrate's own carboxylate group, which is coordinated to the manganese center, attacks or "rebounds" onto the radical center. torvergata.itresearchgate.net This intramolecular trapping is highly efficient and ensures that the newly formed C–O bond originates from the substrate itself, leading to the formation of the γ-lactone. torvergata.it Density Functional Theory (DFT) analyses support this pathway, indicating that the carboxylate transfer is a rapid and favorable process following the initial C–H abstraction. torvergata.it

Isotopic labeling experiments provide powerful evidence for the proposed rebound mechanism. In a key study involving 3,3-dimethylbutanoic acid, the carboxylic acid was enriched with the heavy oxygen isotope, ¹⁸O. torvergata.itresearchgate.net The acid was then subjected to the standard manganese-catalyzed oxidation conditions.

The results were definitive: the resulting γ-lactone was found to be fully labeled with ¹⁸O. torvergata.itresearchgate.net This outcome demonstrates that both oxygen atoms from the substrate's carboxyl group are incorporated into the lactone product. It effectively rules out alternative mechanisms where the oxygen might come from the oxidant (H₂O₂) or solvent, providing strong support for the intramolecular carboxylate rebound pathway. torvergata.it

| Experiment | Reactant | Observation | Conclusion |

|---|---|---|---|

| ¹⁸O Labeling | Carboxylic acid doubly labeled with ¹⁸O | The resulting γ-lactone product is doubly labeled with ¹⁸O. torvergata.it | Confirms the oxygen in the lactone originates from the substrate's carboxylate group, supporting the rebound mechanism. torvergata.it |

The kinetic isotope effect (KIE) is a tool used to determine whether a C–H bond is broken in the rate-determining step of a reaction. baranlab.org This is achieved by comparing the reaction rate of a normal substrate with that of a substrate where a specific hydrogen atom has been replaced by its heavier isotope, deuterium (B1214612) (D). Because the C–D bond is stronger than the C–H bond, a slower reaction rate for the deuterated substrate (a KIE value greater than 1) indicates that this bond is broken during the rate-limiting step. baranlab.org

| Experiment Type | Description | Typical Result | Mechanistic Implication |

|---|---|---|---|

| Intramolecular KIE | A substrate containing both C–H and C–D bonds at equivalent γ-positions is reacted. | A large KIE value (kH/kD > 1) is observed, showing a strong preference for C–H cleavage over C–D cleavage. torvergata.it | The cleavage of the γ-C–H bond is the rate-determining step in the reaction. torvergata.it |

Understanding Site- and Enantioselectivity in Transformations

For a molecule like this compound, which has multiple C–H bonds, controlling where the reaction occurs (site-selectivity) and the 3D orientation of the new bond (enantioselectivity) is a significant challenge. The catalyst plays the central role in overcoming this. torvergata.itnih.gov

Modern manganese catalysts are designed with chiral ligands that create a sterically defined pocket around the active metal center. nih.govresearchgate.net This chiral environment directs the substrate to bind in a specific orientation. As a result, the reactive Mn-oxo species is positioned to abstract a hydrogen from only one specific C–H bond, even in the presence of other, electronically similar C–H bonds. torvergata.itnih.gov For substrates with gem-dimethyl groups, such as the 3,3-dimethyl moiety in the target compound, these chiral catalysts can distinguish between the two methyl groups with high precision. By choosing a catalyst with the appropriate chirality, chemists can achieve high levels of diastereoselectivity and enantioselectivity in the final lactone product. nih.govresearchgate.net

Analysis of Competing Reaction Pathways

While the desired γ-lactonization via carboxylate rebound is a major pathway, other reactions can compete, leading to different products. The outcome is often highly dependent on the reaction conditions, including the catalyst structure, solvent, and additives. nih.govacs.orgacs.org

Key competing pathways include:

Hydroxylation : Instead of the carboxylate, a hydroxyl group (from the Mn-hydroxo intermediate) can rebound onto the carbon radical. acs.orgnih.gov This results in the formation of a γ-hydroxy acid instead of a lactone. The steric bulk of additives can influence this competition; bulkier carboxylic acids can favor the hydroxyl rebound pathway. nih.govresearchgate.net

Solvent Incorporation : In solvents like 2,2,2-trifluoroethanol (B45653) (TFE), the solvent molecule can act as a nucleophile and be transferred to the reaction intermediate, leading to ether products. acs.org

Rearrangement via Cationic Intermediates : The carbon radical formed after HAT can be further oxidized to a carbocation. This cationic intermediate is susceptible to rearrangement before being trapped by a nucleophile. nih.govacs.org The formation of rearranged alcohol or ester products is evidence for this competing pathway. Judicious tuning of the catalyst and reaction conditions can either suppress or favor this pathway, allowing for precise control over the product distribution. nih.govacs.org

| Condition | Effect on Reaction Pathway | Primary Product |

|---|---|---|

| Intramolecular Carboxylic Acid | Favors intramolecular carboxylate rebound. torvergata.it | γ-Lactone |

| Sterically Bulky Acid Additive | Can favor hydroxyl rebound over carboxylate transfer. nih.gov | γ-Hydroxy Acid |

| Certain Catalysts/Solvents (e.g., HFIP) | Can promote oxidation of the radical to a carbocation, allowing for rearrangement. acs.org | Rearranged Alcohols/Esters |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications for Mechanistic Insights

DFT calculations are instrumental in predicting the most likely pathways a reaction will follow by calculating the potential energy surface. For the analogous reaction of pivalic acid with SO₃, computational analysis revealed two possible pathways for the formation of pivalic sulfuric anhydride: a sequential (two-step) and a concerted (one-step) mechanism nih.govumn.edu.

The sequential pathway involves an initial internal rotation of the t-butyl group, which faces a small energy barrier, followed by the main pericyclic reaction. The concerted pathway, however, involves both the internal rotation and the pericyclic reaction occurring simultaneously through a second-order saddle point nih.govumn.edu. By calculating the zero-point corrected energies, DFT can identify the most energetically favorable route. In the case of the pivalic acid and SO₃ reaction, the concerted path was determined to be the most favorable nih.govumn.edu.

| Reaction Pathway | Description | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Sequential | Internal t-butyl rotation followed by pericyclic reaction. | 0.11 |

| Concerted | Simultaneous internal rotation and pericyclic reaction. | -0.16 (relative to precursor complex) |

This table presents the computationally determined energy barriers for the different proposed mechanisms in the reaction of pivalic acid with SO₃, a proxy for understanding reactions of sterically hindered carboxylic acids.

A key strength of DFT is its ability to model the geometry of transient species like transition states and reaction intermediates. For the pivalic acid reaction, DFT calculations characterized the structures of the transition states for both the sequential and concerted pathways. The analysis showed that the reaction is best described as a pericyclic process that is coupled with a significant rotation of the bulky t-butyl group nih.govumn.eduillinois.edu.

These computational models provide detailed structural information, such as bond lengths and angles, at critical points along the reaction coordinate, which is crucial for a deep understanding of how steric hindrance influences the reaction mechanism.

Molecular Dynamics Simulations of Derivatives

Specific molecular dynamics (MD) simulations for derivatives of 2-tert-butyl-3,3-dimethylbutanoic acid were not identified in the available literature. However, MD simulations are a powerful computational method for studying the dynamic behavior of molecules and their interactions with their environment. For example, MD simulations have been used to investigate the hydration properties of aqueous solutions of tert-butyl alcohol, a molecule with a structurally similar tert-butyl group rsc.org. Such simulations can reveal how these bulky, nonpolar groups influence the structure and dynamics of surrounding solvent molecules, which can in turn affect solubility, aggregation, and reactivity. For derivatives of this compound, MD simulations could be employed to study their behavior in different solvents, their interaction with biological membranes, or their conformational flexibility over time.

Conformational Analysis of Sterically Hindered Structures and their Derivatives

The presence of the bulky tert-butyl group adjacent to a neopentyl structure in this compound results in significant steric hindrance, which heavily influences its conformational preferences. Conformational analysis of such molecules is crucial as the three-dimensional shape can dictate its chemical reactivity and physical properties.

While specific conformational analysis studies for this compound are not detailed in the searched literature, the general approach involves using computational methods to identify low-energy conformations. The development of DFT-level descriptor libraries for large sets of carboxylic acids is a recent advancement that aids in this type of analysis rsc.orgchemrxiv.org. These libraries often include data derived from conformational ensembles, providing insights into the steric and electronic properties of various conformers chemrxiv.org. For a sterically demanding molecule like this compound, such an analysis would likely reveal a limited number of preferred conformations where the bulky groups are oriented to minimize steric strain.

Quantitative Structure-Property Relationships for Catalytic Design

No specific Quantitative Structure-Property Relationship (QSPR) studies for the design of catalysts involving this compound were found in the reviewed literature. QSPR models are statistical tools that correlate the structural or property descriptors of molecules with a particular activity or property. In the context of catalytic design, QSPR could be used to predict the effectiveness of catalysts for reactions involving this sterically hindered acid or to design new catalysts with improved performance. The development of such models would require a dataset of catalytic activities for a series of related compounds, which does not appear to be currently available.

Synthesis and Properties of Functional Derivatives

γ-Lactone Derivatives and their Subsequent Chemical Transformations

The synthesis of γ-lactones, or γ-butyrolactones, can be achieved through various modern organic chemistry methods. While direct synthesis from 2-tert-butyl-3,3-dimethylbutanoic acid is not prominently detailed, general strategies are applicable to structurally related precursors. For instance, an electro-oxidative (3+2) annulation of alkenes with 1,3-diesters provides an efficient route to γ-butyrolactones without the need for external oxidants. researchgate.net Another approach involves the copper-catalyzed oxidative [3+2] cycloaddition of alkenes with anhydrides, using oxygen as the oxidant to yield γ-lactones. organic-chemistry.org Photocatalysis, using reagents like Ru(bpy)3Cl2, also enables a mild synthesis of these compounds. organic-chemistry.org

Once formed, these γ-lactone rings are versatile intermediates for further chemical transformations. They can undergo reactions that lead to the formation of more complex molecules, including those with potential biological activity. researchgate.net For example, multi-substituted lactones can be condensed with reagents like ethyl cyanoacetate (B8463686) and subsequently heated with dimethylformamide dimethylacetal (DMFA/DMA) to introduce diene fragments. researchgate.net These intermediates can then react with amines in intermolecular substitution reactions to produce compounds containing both a lactone and a pyridine (B92270) group. researchgate.net The transformation of δ-lactones into γ-lactones is also a known chemical process, often involving protection of alcohol groups, opening of the initial lactone ring, and subsequent recyclization to form the more stable γ-lactone structure. researchgate.net

2-Hydroxy-3,3-dimethylbutanoic Acid in Natural Product Degradation Pathways

2-Hydroxy-3,3-dimethylbutanoic acid is a chiral organic compound. sigmaaldrich.combiosynth.com Its structure features a carboxylic acid and a hydroxyl group on the alpha-carbon, with a bulky tert-butyl group adjacent to the chiral center. sigmaaldrich.comnih.gov While the compound is available commercially and its chemical properties are documented, its specific role as an intermediate or product in the degradation pathways of natural products is not extensively detailed in available scientific literature. The compound's synthesis can be achieved through methods such as the reaction of sodium hypochlorite (B82951) with chloral (B1216628) or chloroform (B151607) in an alkaline solution. biosynth.com

Table 1: Properties of 2-Hydroxy-3,3-dimethylbutanoic Acid enantiomers

| Property | (S)-(-)-2-Hydroxy-3,3-dimethylbutanoic acid | (R)-2-Hydroxy-3,3-dimethylbutanoic acid |

|---|---|---|

| CAS Number | 21641-92-9 sigmaaldrich.com | 22146-57-2 biosynth.com |

| Molecular Formula | C6H12O3 sigmaaldrich.com | C6H12O3 biosynth.com |

| Molecular Weight | 132.16 g/mol sigmaaldrich.com | 132.16 g/mol biosynth.com |

| Physical Form | Solid sigmaaldrich.com | Not specified |

| Melting Point | 48-50 °C sigmaaldrich.com | Not specified |

| Boiling Point | Not specified | 242.4 °C biosynth.com |

Pyrrolidine (B122466) Nitroxide Derivatives as Molecular Probes

Pyrrolidine nitroxides are a class of stable organic free radicals that have gained significant attention as molecular tools for biophysical studies. nih.gov Derivatives featuring bulky alkyl substituents, such as tert-butyl groups, adjacent to the nitroxide (N-O•) moiety are particularly valuable. nih.govnih.gov These "sterically shielded" nitroxides are used as probes in various forms of spectroscopy to study molecular structure and function. researchgate.net Their stability and paramagnetic properties make them suitable for applications where tracking molecular behavior in complex environments is necessary. nih.gov

Enhanced Resistance to Biogenic Reductants

A key advantage of pyrrolidine nitroxides with bulky substituents is their significantly enhanced stability against bioreduction compared to their tetramethyl analogues. nih.govnih.gov In biological systems, paramagnetic nitroxides can be reduced to their diamagnetic hydroxylamine (B1172632) form by biogenic reductants like ascorbate (B8700270) (vitamin C) or by enzymatic systems, resulting in a loss of the signal needed for detection. nih.govmdpi.com The steric hindrance provided by groups such as tert-butyl or multiple ethyl substituents physically shields the nitroxide group, dramatically slowing this rate of reduction. nih.govnih.gov This high resistance to reduction makes these derivatives ideal for prolonged measurements inside living cells and organisms. nih.govresearchgate.net For instance, a tetraethyl derivative of 3-carboxy-PROXYL was found to be reduced at a 60-fold slower rate by ascorbate than the standard 3-carboxy-PROXYL. nih.gov

Potential Applications in In Vivo Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) Tomography

The high stability and paramagnetic nature of sterically shielded pyrrolidine nitroxides make them excellent probes for in vivo imaging techniques. mdpi.com They are particularly useful in Electron Paramagnetic Resonance (EPR) imaging, a modality that can visualize the distribution and metabolism of free radicals in living systems. mdpi.comresearchgate.net By monitoring the rate at which these nitroxide probes are reduced to their EPR-silent hydroxylamine form, researchers can create maps of the redox status within tissues, providing insights into various disease models. mdpi.com

In addition to EPR, these nitroxides can act as contrast agents for Magnetic Resonance Imaging (MRI), a form of NMR tomography. nih.gov As paramagnetic species, they enhance the relaxation rates of water protons, leading to improved image contrast. nih.govmdpi.com Their prolonged in vivo lifetime due to resistance to reduction allows for longer-lasting and higher-resolution imaging compared to less stable probes. nih.govnih.gov This makes them valuable tools for functional imaging and for studying the structure of biomolecules directly within a living organism. researchgate.net

N-Protected Derivatives and their Synthetic Utility (e.g., tert-Butyl Carboxy Derivatives)

N-protected derivatives of amino acids are fundamental building blocks in peptide synthesis and other areas of organic chemistry. A relevant example is (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, also known as N-Boc-L-tert-leucine, which is a derivative of leucine. nih.govmedchemexpress.com The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality.

The tert-butyl group, in general, is a critical protecting group for carboxylic acids, forming tert-butyl esters. thieme.de This protection is valued for its high stability against nucleophiles and reducing agents. thieme.de A key synthetic utility is its convenient and selective removal under acidic conditions, often using trifluoroacetic acid (TFA), which regenerates the carboxylic acid without disturbing other sensitive functional groups. thieme.de Recent methods have been developed for the efficient tert-butylation of carboxylic acids using reagents like tert-butyl acetate in the presence of a catalyst such as bis(trifluoromethanesulfonyl)imide (Tf2NH), which offers high yields and faster reaction times compared to conventional methods. organic-chemistry.org This utility makes tert-butyl carboxy derivatives valuable intermediates in complex multi-step syntheses. thieme.deorganic-chemistry.org

Table 2: Properties of N-Boc-L-tert-leucine

| Property | Value |

|---|---|

| PubChem CID | 2734668 nih.gov |

| Molecular Formula | C11H21NO4 nih.gov |

| Molecular Weight | 231.29 g/mol nih.gov |

| Description | A leucine derivative nih.gov |

| Synonyms | N-Boc-L-tert-Leucine, (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid nih.gov |

Advanced Applications in Chemical Research

Building Block for Complex Organic Molecules

The sheer bulk of 2-tert-butyl-3,3-dimethylbutanoic acid makes it an intriguing building block for the synthesis of complex organic molecules where precise control of stereochemistry and spatial arrangement is paramount. While its direct incorporation is not as widespread as smaller, more conventional building blocks, its derivatives are being explored to introduce sterically demanding quadrants in larger molecules. This can be particularly useful in medicinal chemistry and materials science to influence molecular conformation and intermolecular interactions.

The synthesis of derivatives of 3,3-dimethylbutanoic acid, a closely related structure, serves as a testament to the utility of sterically hindered synthons. For instance, processes have been developed for preparing 3,3-dimethylbutyric acid from trimethylpyruvic acid, highlighting its role as an intermediate in the synthesis of other chemical compounds, including those for pharmaceutical and agricultural applications. google.com The strategic placement of the tert-butyl group in these building blocks can effectively shield reactive centers, directing incoming reagents to specific sites and thereby achieving high levels of selectivity in complex synthetic sequences.

Ligands and Chiral Auxiliaries in Asymmetric Catalysis

The field of asymmetric catalysis, which focuses on the synthesis of single enantiomers of chiral molecules, heavily relies on the design of effective chiral ligands and auxiliaries. The steric properties of this compound make its derivatives promising candidates for these roles. The bulky tert-butyl groups can create a well-defined and sterically crowded chiral environment around a metal center in a catalyst or a reactive site in a substrate. This steric bias can effectively control the facial selectivity of a reaction, leading to the preferential formation of one enantiomer over the other.

While direct examples involving this compound are still emerging in mainstream literature, the principle is well-established with structurally related compounds. For example, a chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, has been synthesized and utilized in asymmetric synthesis. This complex molecule, which incorporates a tert-butyl group at a key stereocenter, has demonstrated high diastereoselectivity in reactions such as Michael additions. The success of such sterically demanding auxiliaries underscores the potential of scaffolds derived from this compound to impart high levels of stereocontrol in a variety of asymmetric transformations.

Strategies for Natural Product Synthesis and Diversification

The total synthesis of complex natural products is a formidable challenge that often requires innovative strategies to control stereochemistry and construct intricate molecular architectures. The incorporation of sterically demanding fragments can play a crucial role in these synthetic endeavors. While the direct use of this compound in a completed natural product total synthesis is not yet a prominent example in the literature, the strategic use of sterically hindered building blocks is a recurring theme.

The presence of bulky groups can influence the conformational preferences of flexible intermediates, pre-organizing them for key bond-forming reactions. This can be particularly advantageous in macrocyclization reactions or in setting remote stereocenters. Furthermore, the diversification of natural product scaffolds, a key strategy in drug discovery, can benefit from the introduction of sterically demanding substituents. Attaching a fragment derived from this compound to a natural product core can significantly alter its three-dimensional shape and, consequently, its biological activity. This approach allows for the exploration of new regions of chemical space and the potential discovery of analogues with improved therapeutic properties. The principles of total synthesis are constantly evolving, with a continuous quest for novel strategies to assemble complex molecules. researchgate.netnih.govnih.gov

Development of Sterically Constrained Chemical Scaffolds

The deliberate engineering of steric hindrance is a powerful tool in the design of novel chemical scaffolds with unique properties. The tert-butyl group is a common motif used to introduce steric congestion and enforce specific conformations in molecules. nih.govresearchgate.net The presence of two such groups in this compound provides a foundation for creating highly constrained molecular architectures.

These sterically congested scaffolds can find applications in various areas of chemical research. For example, they can be used to create "molecular pockets" or cavities with well-defined shapes and sizes, which can be valuable for host-guest chemistry and the development of new sensors or catalysts. Furthermore, the steric bulk can be used to stabilize reactive species or to prevent unwanted side reactions by physically blocking access to certain parts of a molecule. Research into the functionalization of sterically congested C-H bonds, including those in tert-butyl groups, is an active area of investigation and opens up new possibilities for the late-stage modification of these hindered scaffolds. nih.govresearchgate.net The ability to catalytically functionalize these seemingly inert positions provides a powerful new disconnection approach in synthetic planning. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for C–H Functionalization

The direct functionalization of otherwise inert carbon-hydrogen (C–H) bonds is a primary goal in synthetic chemistry, offering a more atom-economical and efficient route to complex molecules. For sterically hindered substrates like 2-tert-butyl-3,3-dimethylbutanoic acid, this remains a formidable challenge. The bulky tert-butyl groups flanking the carboxylic acid can impede the approach and coordination of a metal catalyst, which is essential for the C–H activation step.

Future research will concentrate on the design of highly active and sterically tolerant catalytic systems. semanticscholar.org While palladium and ruthenium-based catalysts have shown promise in C–H functionalization assisted by carboxylic acid directing groups, new generations of catalysts are needed. mpg.demdpi.com The development of specialized ligands that can accommodate bulky substrates while effectively promoting the catalytic cycle is a key area of investigation. mpg.de These ligands must not only facilitate the initial C–H cleavage but also be robust enough to operate under potentially harsh reaction conditions required to activate the sterically shielded C–H bonds. Research into remote C–H functionalization, which allows for the modification of positions further away from the directing group, could also open new pathways for derivatizing this molecule. mpg.deacs.org

| Catalytic System | Current Challenges with Hindered Substrates | Future Research Directions |

| Palladium (Pd) | Steric crowding can inhibit the formation of the necessary palladacycle intermediate. | Design of flexible or "long-reach" ligands; development of catalysts with lower coordination numbers. |

| Ruthenium (Ru) | Requires specific coordinating environments that may be difficult to achieve with bulky acids. mdpi.com | Exploration of novel ruthenium-carboxylate complexes; use of cationic ruthenium catalysts to enhance reactivity. |

| Iridium (Ir) / Rhodium (Rh) | Enantioselective control is difficult due to the conformational flexibility of ligands. snnu.edu.cn | Development of rigid, chiral Cpx ligands; cooperative catalysis with chiral acids. snnu.edu.cn |

| Cobalt (Co) | Often requires higher temperatures, which can be problematic for sensitive functional groups. | Design of low-temperature Co catalysts; use of chiral carboxylic acids to induce enantioselectivity. snnu.edu.cn |

Expanding the Scope of Stereoselective Transformations

The carbon atom alpha to the carboxyl group in this compound is a quaternary center, meaning it is bonded to four other carbon atoms. Introducing this motif with stereochemical control is a significant synthetic challenge. Future research is aimed at expanding the toolkit of stereoselective transformations that can be applied to such sterically demanding environments.

A promising approach involves the use of cooperative catalytic systems, where an achiral transition metal catalyst is paired with a chiral ligand or a chiral co-catalyst, such as a chiral carboxylic acid. snnu.edu.cn This strategy has been successful in enantioselective C–H amidation and alkylation reactions. snnu.edu.cn The development of new, highly modular chiral acids and ligands will be crucial for tailoring the catalytic pocket to accommodate the extreme bulk of the substrate and effectively control the stereochemical outcome. Furthermore, exploring transformations that utilize chiral transient directing groups could provide a temporary handle to guide the catalyst and enforce stereoselectivity before being cleaved to reveal the final product.

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic processes. cinz.nz Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch flasks, offers numerous advantages, including superior heat and mass transfer, enhanced safety for hazardous reactions, and simplified scalability. cinz.nzbeilstein-journals.org

Integrating the synthesis and functionalization of sterically hindered molecules like this compound with flow chemistry is a key future direction. rsc.orgresearchgate.net Many C–H activation reactions require high temperatures or involve highly reactive intermediates, conditions that are managed more safely and precisely in microreactors. beilstein-journals.org Continuous flow systems can enable the use of "novel process windows"—extreme temperatures and pressures—to accelerate slow reactions or enable transformations that are impossible under standard batch conditions. semanticscholar.org This approach can lead to higher yields, reduced waste, and a more sustainable manufacturing process. Future work will focus on designing integrated flow systems that combine synthesis, functionalization, and purification into a single, continuous operation. researchgate.net

| Feature of Flow Chemistry | Advantage for Hindered Substrates | Future Application |

| Precise Temperature Control | Allows for rapid heating to overcome high activation energies without significant byproduct formation. beilstein-journals.org | High-temperature C–H activation and functionalization reactions. |

| Enhanced Mixing | Ensures efficient interaction between catalyst and substrate, even in heterogeneous systems. beilstein-journals.org | Use of solid-supported catalysts for easier separation and recycling. |

| Improved Safety | Small reactor volumes minimize the risk associated with hazardous reagents or high-pressure reactions. beilstein-journals.org | Reactions involving azides, diazo compounds, or other energetic materials. |

| Scalability | Production is scaled by running the reactor for a longer time, avoiding the challenges of batch scale-up. cinz.nz | Efficient, on-demand synthesis of derivatives for industrial applications. |

Bio-inspired Catalysis and Enzyme Mimicry Utilizing Sterically Hindered Motifs

Nature’s catalysts, enzymes, achieve remarkable rate accelerations and selectivities by using precisely shaped active sites to bind substrates and stabilize transition states. ornl.govnih.gov Mimicking this strategy offers a powerful approach to developing new catalysts for challenging molecules. nih.gov The extreme bulk of this compound makes it an ideal candidate for bio-inspired approaches that rely on molecular recognition and confinement. frontiersin.org

Future research will explore the creation of artificial enzymes and synthetic mimics capable of accommodating sterically demanding substrates. researchgate.net This can be achieved through several avenues:

Supramolecular Cages and Macrocycles: Designing molecular hosts with cavities tailored to the shape of the substrate can pre-organize it for a specific reaction, mimicking the binding pocket of an enzyme. nih.govfrontiersin.org

Metal-Organic Frameworks (MOFs): These porous materials can be engineered with "nanopockets" that act as enzyme-like active sites, providing a confined environment that can enhance catalytic activity and selectivity for bulky molecules. nih.govnih.gov

Directed Evolution of Enzymes: While natural enzymes may not readily accept such a non-natural, bulky substrate, laboratory evolution techniques can be used to mutate and select for enzyme variants with new functions. Carboxylic acid reductases (CARs), for instance, could potentially be engineered to accept this acid and convert it into the corresponding aldehyde or, through promiscuous activity, into amides. polimi.itmdpi.com

These bio-inspired systems hold the potential to enable highly selective transformations under mild, environmentally benign conditions, such as in water, representing a frontier in sustainable synthesis. rsc.org

Q & A

Q. What are the common synthetic routes for preparing 2-Tert-butyl-3,3-dimethylbutanoic acid and its derivatives?

- Methodological Answer : A widely used approach involves Friedel-Crafts acylation of substituted glutaric anhydrides with aromatic substrates. For example, 4-benzoyl-3,3-dimethylbutanoic acid derivatives are synthesized via condensation of β,β-dimethylglutaric anhydride with benzene in the presence of AlCl₃, yielding high-purity products after crystallization (75–95% yields) . Alternatively, stereospecific synthesis starts from (R)-2-amino-3,3-dimethylbutanoic acid , where α-hydroxy intermediates are generated via α-lactone formation, followed by hydroxyl protection (e.g., TBS ether) and coupling with activated esters (e.g., NHS esters) .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : Chiral chromatography (e.g., HPLC with chiral stationary phases) and NMR spectroscopy (e.g., NOE experiments) are critical for resolving enantiomers. For example, (R)-2-hydroxy-3,3-dimethylbutanoic acid was confirmed using X-ray crystallography to assign absolute configuration . Computational methods (e.g., DFT calculations of optical rotation) complement experimental data for stereochemical validation .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and GC-MS are preferred for quantification. Derivatives such as methyl esters or silylated forms enhance volatility for GC analysis. ¹H/¹³C NMR integration ratios (e.g., tert-butyl vs. dimethyl protons) provide complementary purity assessments .

Advanced Research Questions

Q. How does the gem-dimethyl group influence reaction mechanisms in bicyclic intermediate formation?

- Methodological Answer : The gem-dimethyl effect introduces steric hindrance that alters reaction pathways. For instance, pyrolysis of ethoxyvinyl esters of 4-benzoyl-3,3-dimethylbutanoic acid requires higher temperatures (150–200°C) compared to non-substituted analogs, delaying [4.2.2]bicyclic transition state formation. Kinetic studies (e.g., Arrhenius plots) and product ratio analysis (unsaturated lactones vs. pseudo esters) reveal mechanistic retardation .

Q. What strategies resolve contradictions in product distributions during acid-catalyzed esterification?

- Methodological Answer : Competing pathways (normal vs. pseudo ester formation) are governed by thermodynamic vs. kinetic control . For example, acid-catalyzed esterification of 4-benzoyl-3,3-dimethylbutanoic acid predominantly yields normal methyl esters, while pyrolysis of mixed anhydrides favors pseudo esters. Systematic variation of catalysts (e.g., BF₃ vs. H₂SO₄) and reaction temperatures can isolate intermediates for mechanistic elucidation .

Q. How can computational modeling predict the reactivity of this compound in enzyme-binding studies?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess steric and electronic interactions with enzyme active sites. For pantothenate synthetase studies, docking of (R)-2-amino-3,3-dimethylbutanoic acid derivatives into ATP-binding pockets identifies critical hydrogen bonds and steric clashes, validated by enzymatic inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.